

Introduction: The Strategic Synthesis of a Key Sulfonamide Building Block

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Compound of Interest

Compound Name: *3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide*
Cat. No.: B13332046

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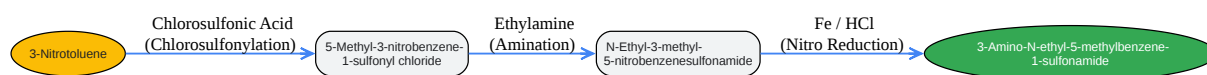
Sulfonamides are a cornerstone of modern medicinal chemistry, renowned for their diverse pharmacological activities, including antibacterial, diuretic, and anticancer properties.[1] The strategic synthesis of novel sulfonamide scaffolds is therefore of paramount importance in drug discovery and development. This application note provides a detailed, three-step protocol for the synthesis of **3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide**, a valuable intermediate for the elaboration of more complex molecular architectures.

The presented methodology is designed to be robust and reproducible, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. This ensures that researchers can confidently replicate and, where necessary, adapt this synthesis for their specific research needs. The synthesis proceeds via the chlorosulfonylation of *m*-nitrotoluene, followed by amidation with ethylamine and concluding with the selective reduction of the nitro group.

Overall Synthetic Pathway

The synthesis of **3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide** is accomplished through a three-stage process, commencing with the electrophilic aromatic substitution on 3-

nitrotoluene, followed by nucleophilic substitution to form the sulfonamide, and culminating in a chemoselective reduction.



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Sources

- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
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